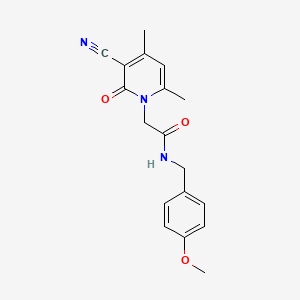
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide, also known as CDDO-MA, is a synthetic triterpenoid compound that exhibits potent anti-inflammatory and anti-cancer properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activities
Research has explored the synthesis and biological activities of various pyridine derivatives, including compounds related to 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide. For instance, studies have investigated the chemical synthesis of pyridine analogs and their biological impacts, such as anti-tumor and antioxidant activities. These compounds show potential in medicinal chemistry due to their structural and functional versatility (Su et al., 1988).
Synthesis and Antimicrobial Activity
Another area of research involves the synthesis of new pyrimidinone and oxazinone derivatives, using cyanothio-acetamide and similar compounds as starting materials. These studies highlight their antimicrobial activities, making them relevant in developing novel antibacterial and antifungal agents (Hossan et al., 2012).
Development of Reagents and Pharmaceuticals
Further studies focus on the development of novel reagents and pharmaceutical compounds. For example, research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates their potential in synthesizing N-alkylacetamides and carbamates, which are critical in pharmaceutical product development (Sakai et al., 2022).
Insecticidal Applications
The synthesis and toxicity of pyridine derivatives against agricultural pests, such as the cowpea aphid, have also been explored. These studies contribute to the development of more effective and targeted insecticides (Bakhite et al., 2014).
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-13(2)21(18(23)16(12)9-19)11-17(22)20-10-14-4-6-15(24-3)7-5-14/h4-8H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZAJAUQTIMLRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)OC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
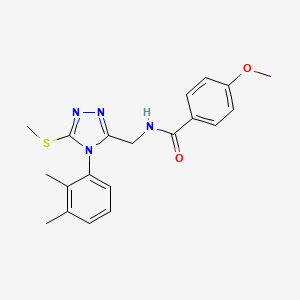
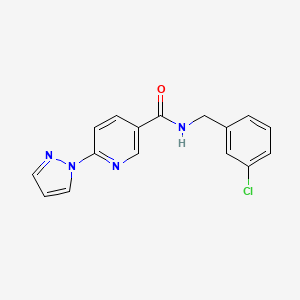
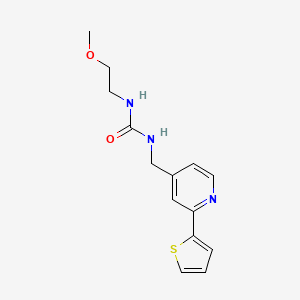
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
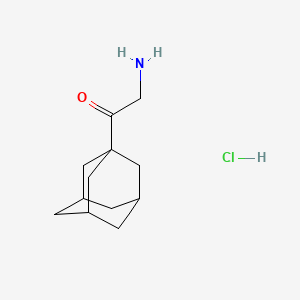
![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)


![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)